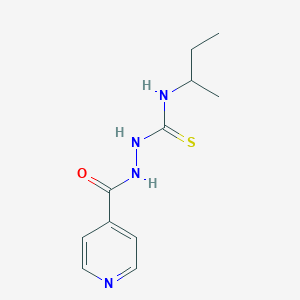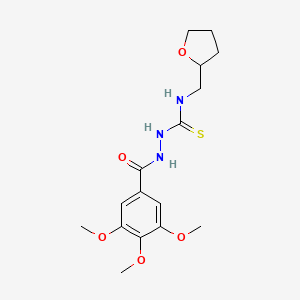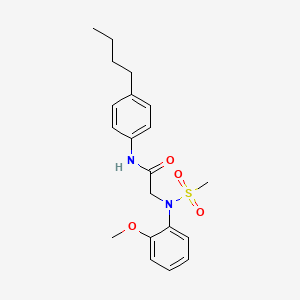![molecular formula C14H10F3N3O3 B4113860 N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4113860.png)
N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea, commonly known as NTU, is a chemical compound that has gained significant attention in the field of scientific research. NTU is a white crystalline powder that is used in various laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
NTU has been extensively used in scientific research due to its unique properties. It has been used as a potent inhibitor of various enzymes such as chitinase, β-glucosidase, and β-galactosidase. NTU has also been used as a fluorescent probe for the detection of metal ions and as a ligand in the synthesis of metal complexes. Moreover, NTU has been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of NTU involves the inhibition of various enzymes by binding to their active sites. NTU binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. Moreover, NTU has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. NTU also inhibits the formation of amyloid-β peptide, which is responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
NTU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. NTU has also been shown to inhibit the formation of amyloid-β peptide, which is responsible for the development of Alzheimer's disease. Moreover, NTU has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NTU has several advantages for lab experiments. It is a potent inhibitor of various enzymes and has been extensively used in enzyme assays. NTU has also been used as a fluorescent probe for the detection of metal ions. However, NTU has limitations in terms of its solubility in water, which makes it difficult to use in some experiments. Moreover, NTU has a short half-life, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of NTU in scientific research. NTU has shown potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further research is required to explore the full potential of NTU as a drug candidate. Moreover, the use of NTU as a fluorescent probe for the detection of metal ions can be further explored. NTU can also be used as a ligand in the synthesis of metal complexes, which can have potential applications in catalysis and materials science.
Conclusion:
In conclusion, NTU is a chemical compound that has gained significant attention in the field of scientific research. NTU has been extensively used as a potent inhibitor of various enzymes and has shown potential as a drug candidate for the treatment of various diseases. The synthesis of NTU is a complex process, and its use in lab experiments has advantages and limitations. Further research is required to explore the full potential of NTU in scientific research.
Propiedades
IUPAC Name |
1-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O3/c15-14(16,17)9-1-3-10(4-2-9)18-13(21)19-11-5-7-12(8-6-11)20(22)23/h1-8H,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFXWKXVUYHTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4113795.png)
![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)
![1-(4-bromophenyl)-7-fluoro-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113802.png)
![5-[(2,6-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4113810.png)
![2-[(4-ethyl-5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4113819.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4113828.png)

![N-(2,5-dichlorophenyl)-4-[2-(1-naphthylamino)-2-oxoethoxy]benzamide](/img/structure/B4113837.png)


![ethyl 5-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4113869.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4113877.png)
![2-(4-chlorophenyl)-3-[3-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4113885.png)